(S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid is a chiral compound commonly used in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Mechanism of Action
Target of Action
It’s known that tert-butoxycarbonyl (boc) derivatives of amino acids are widely used in synthetic organic chemistry .
Mode of Action
The compound is a Boc derivative of an amino acid . The Boc group is a protective group used in organic synthesis. It prevents unwanted reactions from occurring on the nitrogen atom during a chemical reaction . The Boc group can be removed under mild acidic conditions, revealing the original amine group .
Biochemical Pathways
Boc derivatives of amino acids are often used in peptide synthesis, where they can influence the formation and structure of peptides .
Result of Action
As a boc derivative of an amino acid, it could potentially be involved in peptide synthesis, influencing the structure and function of peptides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the Boc group . Additionally, temperature and solvent can influence the rate and efficiency of reactions involving this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid are employed to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of peptide and protein analogs.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((tert-Butoxycarbonyl)amino)butanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid is unique due to its specific chiral center and the presence of two methyl groups on the butanoic acid backbone. This structural feature imparts distinct steric and electronic properties, making it particularly useful in the synthesis of certain pharmaceuticals and biologically active molecules.
Properties
IUPAC Name |
(2S)-2,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)11(6,8(13)14)12-9(15)16-10(3,4)5/h7H,1-6H3,(H,12,15)(H,13,14)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPBQQXWXZWBMK-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](C)(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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